4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
Description
Chemical Structure and Properties:
The compound 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide (molecular formula: C₂₂H₂₂N₄O₅; molecular weight: 422.43 g/mol) features a morpholine-3-carboxamide core substituted with a benzyl group at the 4-position and a thiazole ring linked to a furan moiety at the N-terminus . This hybrid structure combines heterocyclic elements (thiazole, furan, morpholine) and a benzyl group, which are common in pharmaceuticals targeting enzymes or receptors.
Synthesis: Evidence suggests that analogous compounds are synthesized via acylation of thiazol-2-ylamine intermediates with chloroacetyl chloride, followed by reactions with morpholine and sulfur to introduce the thioxoacetamide group .
Properties
IUPAC Name |
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-17-11-25-10-15(22(17)9-13-5-2-1-3-6-13)18(24)21-19-20-14(12-27-19)16-7-4-8-26-16/h1-8,12,15H,9-11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQODGKSHBIDFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The thiazole and furan rings are then coupled with a morpholine derivative through a series of nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Furanones
Reduction: Dihydrothiazoles
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The thiazole and furan rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural Analogues and Molecular Features
The following table highlights key structural differences and similarities between the target compound and related molecules:
Key Observations :
- Morpholine vs. Pyridazinone: BG15019 () shares the same molecular formula as the target compound but replaces the thiazole-furan group with a pyridazinone-ethyl moiety.
- Thiazole-Furan vs. Methoxybenzyl : Compound 923226-70-4 () retains the thiazole-carboxamide framework but incorporates a methoxybenzyl group instead of the benzyl-morpholine system. The absence of morpholine may reduce conformational flexibility.
Pharmacological and Physicochemical Properties
Though biological activity data (e.g., IC₅₀, solubility) are absent in the provided evidence, structural insights allow for informed hypotheses:
- Solubility: The morpholine ring in the target compound may enhance water solubility compared to BG15019’s pyridazinone group, which is more hydrophobic .
- Bioactivity : The thiazole-furan motif in the target compound could improve binding to enzymes like kinases or proteases, whereas trifluoromethyl groups () may enhance metabolic stability .
Biological Activity
4-benzyl-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a morpholine core substituted with a benzyl group and a thiazole-furan moiety. Its structural formula is represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (leukemia) cells.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Viable Cells at 20 µM (%) after 72 h |
|---|---|---|
| MCF-7 | 8.47 ± 0.18 | 15.05 |
| HeLa | 9.22 ± 0.17 | 21.64 |
| Jurkat | 4.64 ± 0.08 | 6.01 |
These results indicate a significant inhibitory effect on cell viability, particularly in Jurkat cells, suggesting that the compound may have a selective action against certain cancer types.
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that it binds effectively to targets involved in tumor growth regulation, such as matrix metalloproteinases (MMPs). The binding energies observed in computational studies indicate strong interactions with MMP-2 and MMP-9, which are crucial in cancer metastasis.
Case Studies
- Study on MCF-7 Cells : In a controlled experiment, treatment with varying concentrations of the compound demonstrated a dose-dependent decrease in viable cell numbers after both 48 and 72 hours of exposure. The IC50 value of approximately 8.47 µM indicates significant potency relative to standard chemotherapeutic agents.
- HeLa Cell Line Analysis : Similar experiments conducted on HeLa cells revealed an IC50 value of 9.22 µM, with notable reductions in cell viability at higher concentrations over extended incubation periods.
- Jurkat Cells : The most pronounced effects were observed in Jurkat cells, where an IC50 value of 4.64 µM was recorded, indicating that this compound may be particularly effective against hematological malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
